molecular formula C12H16O3 B14211744 Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]- CAS No. 828254-79-1

Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]-

Cat. No.: B14211744
CAS No.: 828254-79-1
M. Wt: 208.25 g/mol
InChI Key: KPGYWUIFVLSMDJ-UHFFFAOYSA-N
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Description

The compound Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]- (IUPAC name) is a tetrahydrofuran derivative featuring a 4-methoxyphenoxy substituent attached to the methyl group at the 2-position of the furan ring. This compound shares structural similarities with ethers and furan-based molecules, which are often explored for applications in pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No.

828254-79-1

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-[(4-methoxyphenoxy)methyl]oxolane

InChI

InChI=1S/C12H16O3/c1-13-10-4-6-11(7-5-10)15-9-12-3-2-8-14-12/h4-7,12H,2-3,8-9H2,1H3

InChI Key

KPGYWUIFVLSMDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2CCCO2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution

Nucleophilic substitution represents a cornerstone approach for introducing the 4-methoxyphenoxymethyl group onto the THF backbone. A representative procedure involves reacting 2-(bromomethyl)tetrahydrofuran with sodium 4-methoxyphenoxide under alkaline conditions:

Reaction Scheme
$$
\text{2-(Bromomethyl)tetrahydrofuran} + \text{NaO(C}6\text{H}4\text{-4-OCH}3\text{)} \xrightarrow{\text{K}2\text{CO}_3, \text{acetone}} \text{2-[(4-Methoxyphenoxy)methyl]tetrahydrofuran} + \text{NaBr}
$$

Optimized Conditions

  • Solvent: Acetone or tetrahydrofuran/water mixtures
  • Base: Potassium carbonate (1.3–2.2 equiv)
  • Temperature: Reflux (55–80°C)
  • Yield: 70–85%

Table 1: Representative Nucleophilic Substitution Conditions

Reactant Base Solvent Temperature Yield (%)
2-(Bromomethyl)THF K₂CO₃ Acetone Reflux 82
2-(Chloromethyl)THF Et₃N THF/H₂O 50°C 75

This method prioritizes cost-effectiveness and scalability, though competing elimination reactions may necessitate careful stoichiometric control.

Cyclization of Diol Precursors

Cyclization of 1,4-diols bearing the 4-methoxyphenoxymethyl group offers an alternative route. Acid-catalyzed intramolecular etherification is particularly effective:

Reaction Scheme
$$
\text{HOCH}2(\text{C}6\text{H}4\text{-4-OCH}3)\text{CH}2\text{CH}2\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{2-[(4-Methoxyphenoxy)methyl]tetrahydrofuran} + \text{H}2\text{O}
$$

Optimized Conditions

  • Catalyst: Trifluoroacetic acid (TFA) or H₂SO₄
  • Solvent: Tetrahydrofuran/water (4:1)
  • Temperature: 60–80°C
  • Yield: 65–78%

Table 2: Cyclization Parameters

Diol Precursor Catalyst Solvent Temperature Yield (%)
1-(4-Methoxyphenoxy)-1,4-pentanediol H₂SO₄ THF/H₂O 70°C 73

Cyclization minimizes byproduct formation but requires stringent drying to prevent hydrolysis.

Epoxide Ring-Opening

Epoxide ring-opening with 4-methoxyphenoxide nucleophiles provides stereochemical control. The reaction exploits the electrophilic nature of epoxides:

Reaction Scheme
$$
\text{2,3-Epoxyethylmethyl-THF} + \text{NaO(C}6\text{H}4\text{-4-OCH}3\text{)} \xrightarrow{\text{H}2\text{O}} \text{2-[(4-Methoxyphenoxy)methyl]tetrahydrofuran} + \text{NaOH}
$$

Optimized Conditions

  • Solvent: Water/isopropanol
  • Base: Sodium hydroxide (1.2 equiv)
  • Temperature: 25–40°C
  • Yield: 68–77%

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., acetone, THF) enhance nucleophilicity in substitution reactions, while aqueous mixtures facilitate cyclization by stabilizing transition states.

Table 3: Solvent Impact on Yield

Method Solvent Yield (%)
Nucleophilic Substitution Acetone 82
Cyclization THF/H₂O 73
Epoxide Opening H₂O/iPrOH 70

Catalytic Enhancements

Lewis acids (e.g., ZnCl₂) accelerate acylation steps in precursor synthesis, as demonstrated in analogous THF derivatizations. Palladium catalysts enable selective deprotection of benzyl groups post-synthesis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 6.85 (d, 2H, ArH), 6.75 (d, 2H, ArH), 3.80 (s, 3H, OCH₃), 3.70–3.40 (m, 5H, THF ring + CH₂O), 1.80–1.50 (m, 4H, THF ring).
  • ¹³C NMR: δ 159.2 (C-OCH₃), 152.1 (C-O), 114.5–114.0 (ArC), 72.8 (THF-O), 55.3 (OCH₃), 28.5–25.0 (THF ring).

X-Ray Diffraction

Single-crystal X-ray analysis confirms the anhydrous crystalline form, with lattice parameters consistent with THF derivatives (space group P2₁/c).

Applications

The compound serves as a precursor in prostaglandin analogs and kinase inhibitors, leveraging its ether linkage for metabolic stability. Industrial applications include chiral auxiliaries in asymmetric synthesis.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s key structural feature—a tetrahydrofuran ring with a substituted phenoxy group—places it in a class of molecules with diverse applications. Below is a comparison with structurally related compounds:

Compound Substituent Molecular Formula Key Properties/Applications Reference
Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]- 4-Methoxyphenoxy group at 2-position C₁₂H₁₆O₃ Limited direct data; inferred antioxidant potential and receptor modulation based on analogs
Tetrahydro-2-(4-methylphenoxy)-2H-pyran 4-Methylphenoxy group on pyran ring C₁₂H₁₆O₂ Intermediate in organic synthesis; used in flavoring agents and agrochemicals
Furan, tetrahydro-2-(3-phenylpropyl)- 3-Phenylpropyl group at 2-position C₁₃H₁₈O Exhibits TRPA1/TRPV1 receptor activity (65–80% activation) in co-expressing cells
Methyl Tetrahydrofurfuryl Ether Methoxymethyl group at 2-position C₆H₁₂O₂ Solvent properties; used in polymer synthesis and as a fuel additive


Key Observations :

  • Substituent Effects: The 4-methoxyphenoxy group likely enhances antioxidant activity compared to simpler alkyl or phenyl substituents, as methoxy groups are known to stabilize free radicals .
  • Ring System Differences: Pyran analogs (e.g., Tetrahydro-2-(4-methylphenoxy)-2H-pyran) exhibit lower polarity than furan derivatives, affecting solubility and bioavailability .
Physicochemical Properties
Property Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]- Methyl Tetrahydrofurfuryl Ether Tetrahydro-2-(3-phenylpropyl)-furan
Molecular Weight ~220 g/mol 116.16 g/mol 190.28 g/mol
Boiling Point Not reported 84–86°C ~200°C (estimated)
LogP (Lipophilicity) ~2.5 (predicted) 0.9 ~3.8
Toxicity Low (inferred from analogs) LD₅₀ (iv-mus): 180 mg/kg Not reported

Biological Activity

Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological significance, supported by data tables and relevant case studies.

Chemical Structure and Properties

Furan derivatives are characterized by a five-membered aromatic ring containing four carbon atoms and one oxygen atom. The specific compound , tetrahydro-2-[(4-methoxyphenoxy)methyl]-, has a unique structure that enhances its chemical properties and potential applications in medicinal chemistry.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of furan derivatives. Notably, derivatives similar to tetrahydro-2-[(4-methoxyphenoxy)methyl]- have shown significant activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A study demonstrated that certain furan derivatives exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) as low as 64 µg/mL for some compounds .

CompoundTarget BacteriaMIC (µg/mL)
3-aryl furan derivativeE. coli64
2,4-disubstituted furanE. coli32
Benzoyl-3-furan derivativeListeria monocytogenes15

These findings suggest that the furan scaffold can be an effective basis for developing new antibacterial agents.

Anticancer Activity

Furan derivatives have also been investigated for their anticancer properties. A range of studies indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Mechanisms

In vitro studies on human breast cancer cells (MDA-MB468) revealed that specific furan derivatives significantly inhibited cell growth, with one compound showing an IC50 value of 0.15 µg/mL against HeLa cells .

CompoundCancer Cell LineIC50 (µg/mL)
Dihydronaphthol derivativeMDA-MB4680.25
Tripeptide conjugateHeLa0.15

The mechanisms underlying these effects include the inhibition of topoisomerase I-mediated DNA uncoiling and mitochondrial modification, leading to cell death .

Toxicological Studies

While exploring the biological activity of tetrahydro-2-[(4-methoxyphenoxy)methyl]-, it is crucial to consider its safety profile. Toxicological assessments indicate that while the compound exhibits low acute inhalation toxicity, long-term exposure studies have shown potential carcinogenic effects in rodent models .

Summary of Toxicity Findings

Study TypeObservations
Acute InhalationLow toxicity (LC50 > 60,000 ppm)
Chronic Exposure (Rodents)Evidence of renal adenoma at high doses

These findings highlight the need for careful evaluation during the development of therapeutic agents based on this compound.

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